molecular formula C12H22N2O2 B3093915 Racemic-(3aR,4S,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 1251012-40-4

Racemic-(3aR,4S,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B3093915
CAS No.: 1251012-40-4
M. Wt: 226.32 g/mol
InChI Key: VMUXGMBHACBHJJ-UTLUCORTSA-N
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Description

Racemic-(3aR,4S,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique hexahydrocyclopenta[c]pyrrole structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Racemic-(3aR,4S,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor, followed by the introduction of the tert-butyl and amino groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Racemic-(3aR,4S,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Racemic-(3aR,4S,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Industry: Its chemical properties can be exploited in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which Racemic-(3aR,4S,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and activity at different receptors or enzymes are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • (3aR,4S,6aS)-5-Benzyl-4-hydroxydihydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1’-cyclohexan]-6(6aH)-one
  • Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid

Comparison: Racemic-(3aR,4S,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is unique due to its specific tert-butyl and amino substituents, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.

Properties

IUPAC Name

tert-butyl (3aR,4S,6aS)-4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-10(13)9(8)7-14/h8-10H,4-7,13H2,1-3H3/t8-,9+,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUXGMBHACBHJJ-UTLUCORTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]([C@H]2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Racemic-(3aR,4S,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
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Racemic-(3aR,4S,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
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Racemic-(3aR,4S,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
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Racemic-(3aR,4S,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
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Racemic-(3aR,4S,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

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